molecular formula C15H16N2O B060714 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine CAS No. 175136-11-5

2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine

Cat. No. B060714
CAS RN: 175136-11-5
M. Wt: 240.3 g/mol
InChI Key: FOMNPDKHJZXHDG-UHFFFAOYSA-N
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Description

This chemical is of interest due to its structural components, which are commonly seen in bioactive compounds. Research in related fields suggests that derivatives of such structures may hold potential in various applications due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds involves reactions of hydroxy derivatives with various nucleophiles under acidic or basic conditions to produce substituted derivatives. These methods demonstrate the versatility and reactivity of these compounds, potentially applicable to our compound of interest (Goto et al., 1991).

Molecular Structure Analysis

The molecular structure, especially of related pyridine-containing compounds, has been explored through crystallization and X-ray diffraction methods. This provides a detailed understanding of the three-dimensional arrangements and interactions within the crystal lattice (Dolzhenko et al., 2011).

Chemical Reactions and Properties

The chemical reactivity includes engagement in various synthetic routes, leading to different scaffolds. For instance, interaction with amines under different conditions can lead to significant structural transformations, indicative of the reactive nature of similar compounds (Melekhina et al., 2019).

Scientific Research Applications

Heterocyclic Aromatic Amines in Biological Research

Heterocyclic aromatic amines (HAAs) have been extensively studied for their carcinogenic properties in various biological matrices. The review by Teunissen et al. (2010) focuses on the analysis of HAAs and their metabolites in foodstuffs and biological samples, emphasizing the importance of liquid chromatography coupled to mass spectrometry for the sensitive and selective quantitative analysis of these compounds (Teunissen et al., 2010). This research is crucial for understanding the biological effects and exposures of HAAs, contributing to the development of analytical methods for detecting carcinogenic or detoxification products.

Pyridine Derivatives in Chemical and Biological Studies

Research on pyridine derivatives, including those similar to the compound , reveals their versatility and applicability in various scientific fields. Boča et al. (2011) provide a comprehensive review of the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes, indicating their potential in spectroscopic studies, structures, magnetic properties, and biological activities (Boča et al., 2011). This research highlights the broad applicability of pyridine derivatives in developing complex compounds with significant chemical and biological activities.

N-oxide Derivatives in Organic Synthesis and Drug Applications

N-oxide derivatives, particularly those from pyridine and indazole, are known for their significant roles in organic synthesis, catalysis, and medicinal applications. Li et al. (2019) review the importance of heterocyclic N-oxide derivatives, including their applications in forming metal complexes, designing catalysts, and their use in medicinal chemistry for developing compounds with anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019). This area of research is vital for exploring the potential of N-oxide and pyridine derivatives in advanced chemistry and drug development.

Safety and Hazards

The safety and hazards associated with “2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine” are not well-documented. It’s always recommended to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-7-8-14(12-5-2-4-11(10)12)18-15-13(16)6-3-9-17-15/h3,6-9H,2,4-5,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMNPDKHJZXHDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=C(C=C1)OC3=C(C=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379337
Record name 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727039
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

175136-11-5
Record name 2-[(2,3-Dihydro-7-methyl-1H-inden-4-yl)oxy]-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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